molecular formula C15H24N4O2S2 B11163176 N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11163176
M. Wt: 356.5 g/mol
InChI Key: RZBFEUICKYAPTD-UHFFFAOYSA-N
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Description

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a thiadiazole ring, a pyrrolidine ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the pyrrolidine ring.

    Substitution: Various substituents can be introduced into the thiadiazole or pyrrolidine rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole or pyrrolidine rings.

Scientific Research Applications

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring and the pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
  • N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide

Uniqueness

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both the thiadiazole and pyrrolidine rings, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H24N4O2S2

Molecular Weight

356.5 g/mol

IUPAC Name

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H24N4O2S2/c1-6-9(2)22-14-18-17-13(23-14)16-12(21)10-7-11(20)19(8-10)15(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,17,21)

InChI Key

RZBFEUICKYAPTD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C(C)(C)C

Origin of Product

United States

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